Methyl 2-amino-2-cyclopropylacetate hydrochloride
Description
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 535936-86-8) is a cyclopropane-containing organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is a white solid with a density of 1.147 g/cm³, a logP of 1.399, and a polar surface area (tPSA) of 52.32 Ų, indicating moderate lipophilicity and solubility in polar solvents like DMSO or water . The compound is widely used in life sciences research, particularly as a chiral building block in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
methyl 2-amino-2-cyclopropylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMSADQSMWKRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676903 | |
| Record name | Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535936-86-8 | |
| Record name | Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-2-cyclopropylacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Amino Group Introduction and Protection
The amino group is typically introduced via substitution reactions on protected intermediates:
- Methyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate is synthesized by protecting the amino group with a tert-butoxycarbonyl (Boc) group.
- This Boc-protected intermediate can be chlorinated to form methyl 2-((tert-butoxycarbonyl)chloroamino)-2-cyclopropylacetate, which upon treatment with bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) undergoes further transformation to the amino ester.
Hydrolysis and Esterification
Hydrolysis of nitrile intermediates under controlled basic conditions in alcoholic solvents (preferably methanol) is a critical step:
- The hydrolysis is performed at temperatures ranging from 30°C to 99°C, preferably 50°C to 85°C, using bases such as sodium hydroxide or potassium carbonate.
- The reaction is aged for 1 to 2 hours until completion.
- After hydrolysis, acidification with hydrochloric acid to pH 3.0–4.0 precipitates the amino acid or its ester hydrochloride salt.
Crystallization and Purification
- The crude product is purified by extraction with alkyl acetate solvents and crystallized from organic solvents such as heptane or hexane to obtain high purity product.
- Crystallization is typically performed at low temperatures (0°C to 10°C) for several hours to enhance purity and yield.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Bromination of hydroxymethyl | Methanesulfonyl chloride, triethylamine, dichloromethane or toluene | 0–10 | Few hours | Converts hydroxymethyl to bromomethyl group |
| Hydrolysis of nitrile | NaOH or K2CO3 in methanol | 50–85 | 1–2 hours | Basic hydrolysis to acid or ester |
| Amino protection (Boc) | Boc anhydride or equivalent | Room temp | Several hours | Protects amino group for further reactions |
| Chlorination of Boc-amino ester | Chlorinating agent (e.g., SOCl2) | 40 | 24 hours | Forms chloroamino intermediate |
| Base treatment (DBU) | DBU in dichloromethane | Room temp | Several hours | Deprotection or substitution step |
| Acidification and crystallization | HCl aqueous solution, heptane or hexane | 0–10 | 4–5 hours | Precipitates hydrochloride salt |
Research Findings and Optimization Notes
- The use of mild basic hydrolysis conditions (50–85°C) avoids decomposition and oxidation of sensitive intermediates, improving yield and purity compared to harsh reflux conditions.
- The choice of base affects the reaction efficiency; sodium hydroxide is preferred for its strong basicity and availability.
- Crystallization temperature and solvent choice critically influence the purity; heptane at 0–10°C is optimal for crystallization of the hydrochloride salt.
- Protection of the amino group as Boc derivative prevents side reactions during chlorination and substitution steps.
- Avoidance of strong odorous intermediates like mercaptans improves handling safety and scalability of the synthesis.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopropyl acetonitrile synthesis | Halogenation and substitution on cyclopropyl acetonitrile | Methanesulfonyl chloride, triethylamine, bromination agents | High regioselectivity | Requires careful temperature control |
| Basic hydrolysis | Conversion of nitrile to amino acid ester | NaOH or K2CO3 in methanol, 50–85°C | Mild conditions, good yield | Sensitive to oxidation if overheated |
| Amino protection and chlorination | Boc protection and chlorination of amino group | Boc anhydride, SOCl2, DBU | Protects amino group, facilitates substitution | Longer reaction times |
| Acidification and crystallization | Acidification with HCl and crystallization | HCl aqueous, heptane, 0–10°C | High purity product, scalable | Requires low temperature control |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-cyclopropylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxo derivatives, while substitution reactions can produce a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
Synthesis and Reaction Conditions
Methyl 2-amino-2-cyclopropylacetate hydrochloride can be synthesized through various methods, often involving cyclopropylglycine derivatives. The following table summarizes some synthesis methods and yields:
Pharmacological Research
This compound has been investigated for its pharmacological properties, particularly as a potential anxiolytic agent. In studies involving animal models, it demonstrated significant effects on anxiety-related behaviors, suggesting its utility in treating anxiety disorders .
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized to create analogues of NMDA receptor agonists, which are crucial in neurological research and drug development for conditions such as depression and schizophrenia .
Drug Development
The compound's structural features make it suitable for late-stage diversification in drug discovery processes. Researchers have employed it to synthesize derivatives that target specific biological pathways, enhancing the efficacy and selectivity of new therapeutic agents .
Case Study 1: Anxiolytic Properties
In a study published in Nature, researchers evaluated the anxiolytic effects of this compound in chronically stressed mice using the marble-burying test. The results indicated that the compound significantly reduced anxiety-like behavior compared to control groups, highlighting its potential for therapeutic use in humans .
Case Study 2: NMDA Receptor Agonists
A research team developed a series of NMDA receptor agonists derived from this compound. These compounds were tested for their neuroactivity and showed promising results in enhancing synaptic plasticity, which is vital for learning and memory processes .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-cyclopropylacetate hydrochloride involves its interaction with various molecular targets and pathways. As a glycine derivative, it can influence the secretion of anabolic hormones and supply fuel during exercise . The compound’s effects on mental performance and muscle damage prevention are also being studied . The specific molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride (CID 45078843)
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight : 153.16 g/mol
- Key Features: Differs by replacing the cyclopropyl group with a 1-aminocyclopropyl substituent.
- Applications: Used in synthetic chemistry for constructing constrained peptides or heterocycles. The amino group increases polarity (tPSA: ~52 Ų), similar to the parent compound, but the altered cyclopropane geometry may influence binding affinity in drug candidates .
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate Hydrochloride (CAS 451485-54-4)
- Molecular Formula: C₁₃H₁₇Cl₃NO₂
- Molecular Weight : 340.64 g/mol
- Key Features : Incorporates a 2,4-dichlorophenyl group and an ethyl ester. The dichlorophenyl moiety increases lipophilicity (logP > 2.5) and steric bulk, making it suitable for targeting hydrophobic enzyme pockets.
- Applications : Explored in agrochemicals and CNS drug candidates due to enhanced metabolic stability from the chlorine substituents .
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.65 g/mol
- Key Features: Adds an aminomethyl group to the cyclopropane ring, increasing molecular weight and hydrogen-bonding capacity.
- Applications: Used in peptide mimetics and as a precursor for bioactive molecules targeting aminopeptidases .
Solubility and Stability
Pharmacological and Industrial Relevance
Drug Development
- Methyl 2-amino-2-cyclopropylacetate Hydrochloride: Serves as a precursor for CNS agents and protease inhibitors. Its cyclopropane ring imposes conformational rigidity, improving target selectivity .
- ACNU (Nimustine Hydrochloride): A nitrosourea derivative (CAS 55661-38-6) with a cyclopropane-like structure, used in treating gliomas.
Biological Activity
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS Number: 138326-68-8) is a compound with significant biological activity, attributed to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of approximately 165.62 g/mol. The compound features a cyclopropyl group attached to an amino acid backbone, which enhances its reactivity and interaction with biological systems. Its solubility in water makes it suitable for various pharmacological applications.
Biological Activity
1. Interaction with Biological Targets
Research indicates that methyl 2-amino-2-cyclopropylacetate interacts with several biological targets, influencing various biochemical pathways. Notably, it has been investigated for its potential as an inhibitor of HIV-1 protease, an enzyme essential for viral replication. This suggests that the compound may have antiviral properties, making it a candidate for further studies in antiviral drug development.
2. Ergogenic Effects
Another area of interest is the compound's potential as an ergogenic aid, which may enhance physical performance during exercise. Studies have shown that compounds with similar structures can influence metabolic processes related to energy production and utilization.
3. Medicinal Chemistry Applications
Methyl 2-amino-2-cyclopropylacetate serves as a valuable building block in the synthesis of complex molecules, particularly those containing heterocycles. Its ability to undergo various chemical transformations makes it instrumental in developing novel therapeutic agents.
Case Studies
A few notable studies highlight the biological activity of methyl 2-amino-2-cyclopropylacetate:
- HIV-1 Protease Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of derivatives of methyl 2-amino-2-cyclopropylacetate as potential inhibitors of HIV-1 protease. The results indicated promising inhibitory activity, warranting further investigation into structure-activity relationships.
- Synthesis of Functionalized Heterocycles : Research published in the Journal of the American Chemical Society demonstrated the utility of methyl 2-amino-2-cyclopropylacetate in synthesizing functionalized piperidines, which are known for their diverse biological activities.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|
| This compound | C₆H₁₂ClNO₂ | 165.62 g/mol | HIV-1 protease inhibitor |
| Methyl glycine hydrochloride | C₂H₅ClN | 90.52 g/mol | Neurotransmitter precursor |
| Methyl phenylacetate | C₉H₁₀O₂ | 150.18 g/mol | Flavoring agent |
Q & A
Q. What analytical techniques are recommended for characterizing Methyl 2-amino-2-cyclopropylacetate hydrochloride, and how are they applied?
To confirm the identity and purity of the compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : and NMR are critical for verifying the cyclopropyl group and ester/amine functional groups. For example, cyclopropane protons typically resonate between δ 0.5–1.5 ppm, while the methyl ester group appears near δ 3.6–3.8 ppm .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O stretch) and ~1600 cm (amine N–H bend) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 165.62 for [M+H]) and fragmentation patterns validate the molecular formula .
- Melting Point Analysis : While direct data for the compound is limited, related cyclopropyl derivatives exhibit sharp melting points (e.g., 96–98°C for intermediates), making this a key purity indicator .
Q. How should researchers handle solubility challenges when preparing stock solutions for in vitro studies?
The compound’s limited solubility in aqueous buffers requires careful solvent selection:
- Primary Solvents : Start with DMSO for stock solutions (e.g., 50–100 mM). If precipitation occurs, test ethanol, methanol, or DMF (≤1% final concentration to avoid cytotoxicity) .
- In Vivo Formulations : For animal studies, dilute DMSO stock with PEG300 and Tween 80 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline) to maintain solubility and biocompatibility .
- Critical Considerations :
Q. What storage conditions ensure the stability of this compound?
Stability is highly dependent on moisture and temperature control:
- Solid Form : Store at –20°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation. Stable for ≥3 years under these conditions .
- Solution Form :
- Handling : Work under inert gas (N/Ar) in a glovebox to minimize hydrolysis of the ester group during weighing .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to improve yield and purity?
Key steps from intermediate synthesis (e.g., methyl 2-chloro-2-cyclopropylideneacetate) include:
-
Reaction Optimization :
Parameter Optimal Condition Yield/Purity Chlorination Agent SOCl in 1,2-DCE 97% purity (NMR) Temperature 90°C for cyclopropanation 58–97% yield Purification Recrystallization (EtOH) >90% purity -
Critical Adjustments :
- Use DMAP as a catalyst during mesylation to reduce side reactions.
- Replace column chromatography with recrystallization to minimize decomposition of the cyclopropyl ring .
Q. What strategies are effective for studying the conformational effects of the cyclopropyl group in peptide derivatives?
Incorporating this compound into peptides imposes rigid conformational constraints, which can be analyzed via:
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with and without the cyclopropyl-modified amino acid .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the cyclopropyl ring’s impact on peptide flexibility and receptor binding .
- Biological Assays : Test protease resistance (e.g., trypsin digestion) to evaluate enhanced biostability from conformational restraint .
Q. How can researchers mitigate hygroscopicity-related issues during experimental workflows?
The compound’s hygroscopic nature necessitates:
- Lyophilization : Pre-lyophilize the solid before weighing to remove adsorbed moisture .
- Inert Atmosphere : Use sealed reaction vessels or gloveboxes for solution preparation to prevent hydrolysis of the ester group .
- Real-Time Monitoring : Employ Karl Fischer titration to quantify residual water in solvents and adjust formulations accordingly .
Q. What methodologies are recommended for evaluating the compound’s biological activity as a glycine derivative?
- Receptor Binding Assays : Use radiolabeled -glycine in competitive binding studies to assess affinity for NMDA or glycine receptors .
- Cell-Based Functional Assays : Measure intracellular Ca flux in neuronal cells using fluorescent dyes (e.g., Fluo-4) to evaluate glycine receptor modulation .
- In Vivo Neuroactivity : Administer the compound in rodent models of neuropathic pain and monitor behavioral responses (e.g., von Frey test) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
